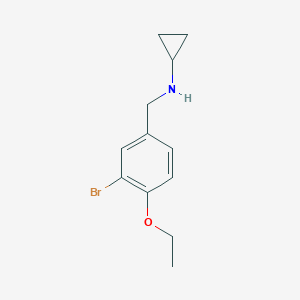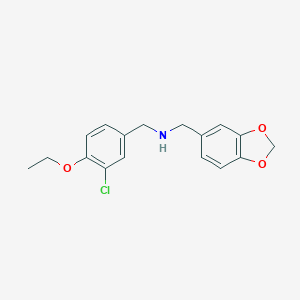![molecular formula C18H21N5O2 B275928 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275928.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine, also known as MPBX, is a chemical compound that has been the subject of scientific research due to its potential therapeutic uses. MPBX is a selective agonist of the imidazoline I2 receptor, which has been linked to a range of physiological and pathological processes. In
Wirkmechanismus
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine is a selective agonist of the imidazoline I2 receptor. The imidazoline I2 receptor is a G protein-coupled receptor that is involved in the regulation of various physiological processes, including blood pressure, insulin secretion, and neurotransmitter release. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine binds to the imidazoline I2 receptor, leading to the activation of downstream signaling pathways that result in the physiological effects observed.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce blood pressure and improve cardiac function by increasing the production of nitric oxide and reducing oxidative stress. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine has also been shown to have neuroprotective effects by reducing inflammation and promoting the survival of neurons. In addition, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine has been shown to have anti-tumor effects by inhibiting the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine has several advantages for use in lab experiments. It is a selective agonist of the imidazoline I2 receptor, which allows for the specific targeting of this receptor. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine. One area of research is the development of more potent and selective agonists of the imidazoline I2 receptor. This could lead to the development of new therapeutic agents for the treatment of various diseases. Another area of research is the investigation of the long-term effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine. This could help to determine its potential as a therapeutic agent and identify any potential side effects. Finally, the use of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine in combination with other drugs or therapies could be explored to determine if it has synergistic effects that could enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine involves several steps, including the preparation of 3-methoxy-4-hydroxybenzaldehyde, which is then reacted with 1-phenyltetrazole-5-thiol to form the intermediate product. The intermediate is then reacted with 2-amino-2-methylpropan-1-ol to form the final product, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine. The synthesis method has been optimized and is now a well-established process that allows for the production of high-quality N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine.
Wissenschaftliche Forschungsanwendungen
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine has been the subject of scientific research due to its potential therapeutic uses. It has been shown to have a range of effects on the cardiovascular system, including reducing blood pressure and improving cardiac function. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine has also been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and Alzheimer's disease. In addition, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine has been shown to have anti-inflammatory and anti-tumor effects.
Eigenschaften
Produktname |
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine |
|---|---|
Molekularformel |
C18H21N5O2 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C18H21N5O2/c1-13(2)19-12-14-9-10-16(17(11-14)24-3)25-18-20-21-22-23(18)15-7-5-4-6-8-15/h4-11,13,19H,12H2,1-3H3 |
InChI-Schlüssel |
SCHPUQYPSAMSAZ-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Kanonische SMILES |
CC(C)NCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275845.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275847.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
![4-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B275852.png)

![4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275856.png)

![4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate](/img/structure/B275861.png)

![1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)
![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)

![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B275866.png)
